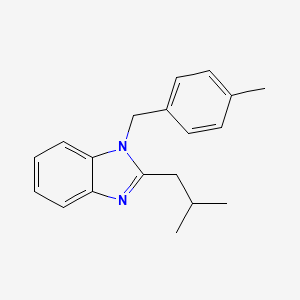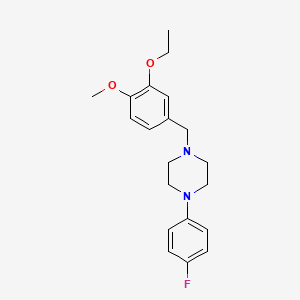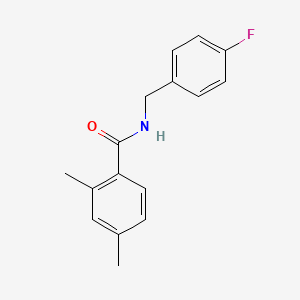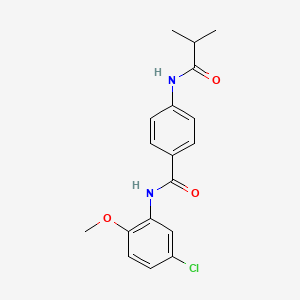
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IB-MECA and has been synthesized using different methods. IB-MECA has been found to have promising therapeutic effects and has been extensively studied for its biochemical and physiological effects in various studies.
作用機序
IB-MECA acts as an agonist for the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, cell proliferation, and apoptosis. IB-MECA binding to the adenosine A3 receptor activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
IB-MECA has been found to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation, inducing apoptosis, and improving cognitive function. IB-MECA has also been found to modulate the immune system and improve immune function.
実験室実験の利点と制限
IB-MECA has several advantages for lab experiments, including its high purity and yield, and its well-characterized mechanism of action. However, IB-MECA also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for IB-MECA research, including exploring its potential therapeutic effects in other fields, such as cardiovascular disease and diabetes. Further research is also needed to optimize IB-MECA dosing and delivery methods to minimize potential toxicity and improve efficacy. Additionally, the development of IB-MECA analogs with improved pharmacological properties may also be a promising direction for future research.
In conclusion, IB-MECA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects in various fields. IB-MECA has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Although IB-MECA has several advantages for lab experiments, it also has limitations, and further research is needed to optimize its use. Overall, IB-MECA has promising potential for future therapeutic applications, and further research is warranted to explore its full potential.
合成法
IB-MECA can be synthesized using different methods, including the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a base, such as potassium carbonate. This method yields IB-MECA with high purity and yield. Another method involves the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a catalyst, such as palladium on carbon. This method also yields IB-MECA with high purity and yield.
科学的研究の応用
IB-MECA has been studied for its potential therapeutic effects in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, IB-MECA has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, IB-MECA has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, IB-MECA has been found to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14(2)12-19-20-17-6-4-5-7-18(17)21(19)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFWICJANIRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)
![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)


![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)

